N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is a compound that features a thiophene ring and a xanthene core. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties . Xanthenes are tricyclic compounds with a wide range of applications in dyes, pharmaceuticals, and organic electronics . The combination of these two moieties in this compound results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide typically involves the condensation of a thiophene derivative with a xanthene derivative. One common method is the reaction of thiophen-3-ylmethanol with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The xanthene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Thiophene-2-carboxamide, thiophene-3-carboxamide
Xanthene Derivatives: 9H-xanthene-9-carboxylic acid, 9H-xanthene-9-carboxaldehyde
Uniqueness
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiophene and xanthene moieties, which imparts distinct electronic and photophysical properties
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNDRYTKKEVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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